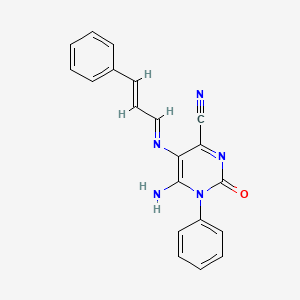

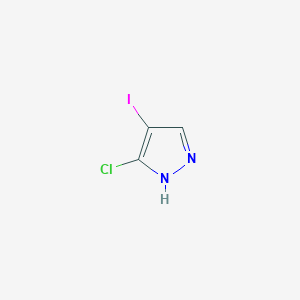

3-Chloro-4-iodo-1H-pyrazole

Overview

Description

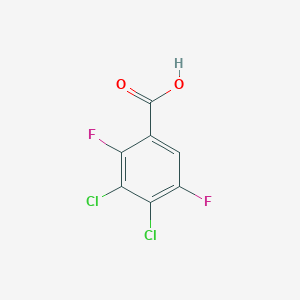

3-Chloro-4-iodo-1H-pyrazole is a type of pyrazole, which is a five-membered heterocyclic compound consisting of three carbon atoms and two adjacent nitrogen atoms . Pyrazoles are known for their diverse pharmacological effects .

Synthesis Analysis

The synthesis of pyrazoles involves various methods. One common method is the silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes . Another method involves one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride . The synthesis of this compound specifically would likely involve halogenation reactions .Molecular Structure Analysis

The molecular structure of this compound can be determined through crystallographic data . The structures of 4-chloro-1H-pyrazole and 4-iodo-1H-pyrazole have been published, providing valuable information about the structure of this compound .Chemical Reactions Analysis

Pyrazoles, including this compound, can undergo various chemical reactions. For instance, they can participate in [3+2] cycloaddition reactions, oxidative cyclizations, and dehydrogenative coupling reactions . They can also undergo nucleophilic and electrophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from related compounds. For instance, 4-chloro-1H-pyrazole has a molecular weight of 102.522 . More specific properties of this compound are not available in the search results.Scientific Research Applications

Crystallography

“3-Chloro-4-iodo-1H-pyrazole” plays a significant role in the field of crystallography . It has been used in the completion of crystallographic data for the series of 4-halogenated-1H-pyrazoles . The bromo and chloro analogs are isostructural, forming trimeric H-bonding motifs, whereas the fluoro and iodo analogs form non-isostructural catemers .

Antileishmanial Activity

This compound has shown potential in the development of antileishmanial drugs . Some hydrazine-coupled pyrazoles have been synthesized and evaluated against Leishmania aethiopica clinical isolate . One of the synthesized pyrazole derivatives displayed superior antipromastigote activity .

Antimalarial Activity

“this compound” also has applications in antimalarial research . The synthesized pyrazole derivatives were evaluated in vivo against Plasmodium berghei infected mice . Some of these compounds showed significant inhibition effects against Plasmodium berghei .

Molecular Docking Studies

Molecular docking studies have been conducted on this compound to justify its antileishmanial activity . The study was conducted on Lm-PTR1, complexed with Trimethoprim .

Synthesis of Heterobiaryls

“this compound” has been used in an indium-mediated synthesis of heterobiaryls . This process involves iodination in the presence of iodine and ammonium hydroxide to yield 3,4-di-iodo- and 3,4,5-tri-iodo-pyrazole .

Intermediate for Biologically Active Compounds

This compound serves as a valuable intermediate for the synthesis of biologically active compounds . It undergoes iodination in the presence of iodine and ammonium hydroxide to yield 3,4-di-iodo- and 3,4,5-tri-iodo-pyrazole .

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

3-Chloro-4-iodo-1H-pyrazole, like other pyrazole derivatives, is known for its diverse pharmacological effects . The primary targets of this compound are likely to be Leishmania aethiopica and Plasmodium berghei , as suggested by the potent antileishmanial and antimalarial activities of pyrazole-bearing compounds .

Mode of Action

It’s known that pyrazole derivatives interact with their targets and cause significant changes . For instance, a synthesized pyrazole derivative was found to cause 4T1 cells to die by preventing wound healing and colony formation, delaying the G0/G1 phase of the cell cycle, activating p27 levels, and most likely inducing apoptosis through DNA .

Biochemical Pathways

For instance, iodine catalyzes a cascade reaction between enaminones, hydrazines, and DMSO in the presence of Selectfluor to provide 1,4-disubstituted pyrazoles .

Pharmacokinetics

It’s important to note that these properties significantly impact the bioavailability of the compound .

Result of Action

For instance, a synthesized pyrazole derivative was found to cause 4T1 cells to die by preventing wound healing and colony formation, delaying the G0/G1 phase of the cell cycle, activating p27 levels, and most likely inducing apoptosis through DNA .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction, which is commonly used in the synthesis of biologically active compounds, is known to be influenced by the nature of the organoboron reagents and the reaction conditions .

properties

IUPAC Name |

5-chloro-4-iodo-1H-pyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2ClIN2/c4-3-2(5)1-6-7-3/h1H,(H,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQQJYMZUNRYXJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=C1I)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2ClIN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401310545 | |

| Record name | 3-Chloro-4-iodo-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401310545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.42 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

27258-19-1 | |

| Record name | 3-Chloro-4-iodo-1H-pyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27258-19-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-4-iodo-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401310545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(Trifluoromethyl)-3-carbonitrile-bicyclo[2.2.1]hept-5-ene](/img/structure/B6321344.png)

![1-[(4-Fluorophenyl)methyl]-2-methylpiperazine](/img/structure/B6321351.png)

![1-[(4-Chlorophenyl)methyl]-2-methylpiperazine](/img/structure/B6321352.png)

![1-[(3-Fluorophenyl)methyl]-2-methylpiperazine](/img/structure/B6321359.png)

![1-[(2-Chlorophenyl)methyl]-2-methylpiperazine](/img/structure/B6321366.png)